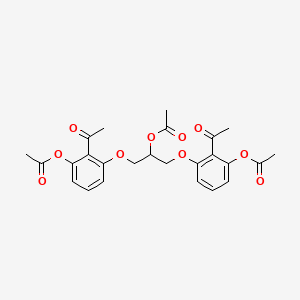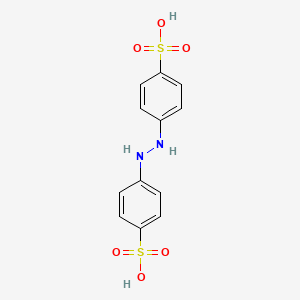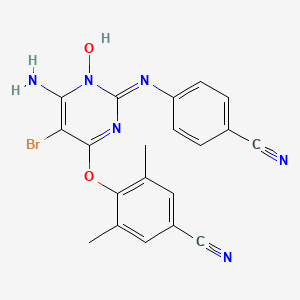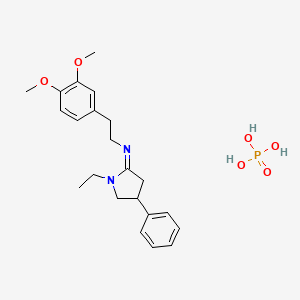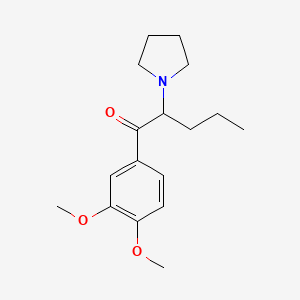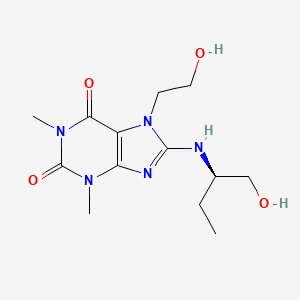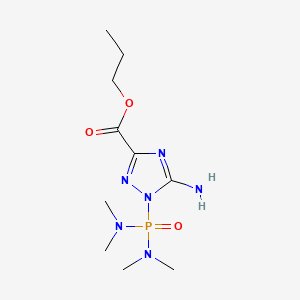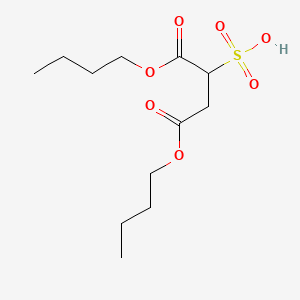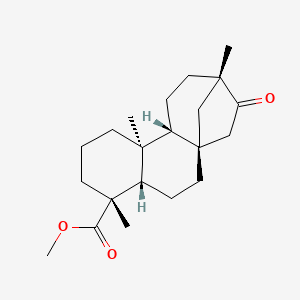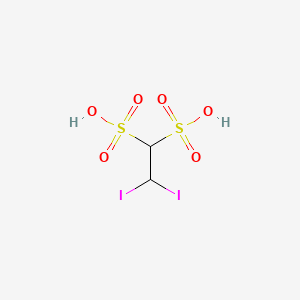
2,2-Diiodo-1,1-ethanedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diiodo-1,1-ethanedisulfonic acid is a chemical compound characterized by the presence of two iodine atoms and two sulfonic acid groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diiodo-1,1-ethanedisulfonic acid typically involves the iodination of ethanedisulfonic acid. One common method is the reaction of ethanedisulfonic acid with iodine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Diiodo-1,1-ethanedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in ethanedisulfonic acid.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Ethanedisulfonic acid.
Substitution: Hydroxyl or amino derivatives of ethanedisulfonic acid.
Scientific Research Applications
2,2-Diiodo-1,1-ethanedisulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2,2-Diiodo-1,1-ethanedisulfonic acid involves its interaction with molecular targets through its iodine atoms and sulfonic acid groups. The iodine atoms can participate in halogen bonding, while the sulfonic acid groups can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanedisulfonic acid: Lacks iodine atoms and has different reactivity and applications.
1,2-Diiodoethane: Contains iodine atoms but lacks sulfonic acid groups, leading to different chemical properties and uses
Uniqueness
2,2-Diiodo-1,1-ethanedisulfonic acid is unique due to the combination of iodine atoms and sulfonic acid groups on the same molecule.
Properties
CAS No. |
6291-64-1 |
|---|---|
Molecular Formula |
C2H4I2O6S2 |
Molecular Weight |
441.99 g/mol |
IUPAC Name |
2,2-diiodoethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H4I2O6S2/c3-1(4)2(11(5,6)7)12(8,9)10/h1-2H,(H,5,6,7)(H,8,9,10) |
InChI Key |
YCMQLVCDXBHSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(I)I)(S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


